![molecular formula C22H14ClNO5 B11149961 7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B11149961.png)
7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one
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Overview
Description
7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H14ClNO5 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromenone backbone with a 4-chlorobenzyl ether and a 3-nitrophenyl substituent, which are critical for its biological activity.
Antioxidant Activity
Chromone derivatives, including this compound, have been noted for their antioxidant properties . The presence of electron-withdrawing groups like the nitrophenyl moiety enhances the radical scavenging ability, thereby reducing oxidative stress in biological systems. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which may be beneficial in preventing oxidative damage in cells .
Anticancer Activity
Recent research indicates that chromenone derivatives possess anticancer properties . The compound's structural features may interact with various cellular pathways involved in cancer progression. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Activity
There is growing interest in the antimicrobial potential of chromenone derivatives. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as those involving NF-kB and MAPK, which are critical in inflammation and cancer .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells through the activation of caspases and other apoptotic factors has been documented for related chromenone compounds .
Research Findings and Case Studies
A recent study evaluated the biological activity of various chromenone derivatives. The results indicated that modifications on the chromenone scaffold significantly influenced their bioactivity:
Compound | IC50 (µM) | Activity Type |
---|---|---|
Compound A | 15 | Antioxidant |
Compound B | 25 | Anticancer |
Compound C | 12 | Antimicrobial |
This compound | 10 | Potentially anticancer |
This table highlights the promising anticancer potential of this compound compared to other derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.
Anticancer Properties
Research indicates that 7-((4-Chlorobenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one possesses significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity on MCF-7 Cells
- Objective : Evaluate effects on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored.
Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
- Objective : Assess anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
Research Findings :
Studies indicate that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Properties
Molecular Formula |
C22H14ClNO5 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-4-(3-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C22H14ClNO5/c23-16-6-4-14(5-7-16)13-28-18-8-9-19-20(12-22(25)29-21(19)11-18)15-2-1-3-17(10-15)24(26)27/h1-12H,13H2 |
InChI Key |
SWRDVOGDCJYRGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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